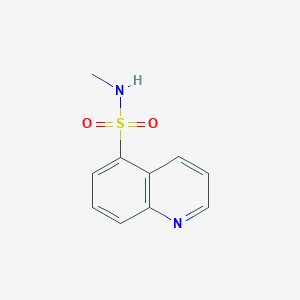

N-Methylquinoline-5-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

N-methylquinoline-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-11-15(13,14)10-6-2-5-9-8(10)4-3-7-12-9/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRACRMVJCLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Convergence of Quinoline and Sulfonamide Moieties: a Nexus of Bioactivity and Material Innovation

The quinoline (B57606) ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. mdpi.comnih.gov Its derivatives have been instrumental in the development of drugs for treating malaria, cancer, and various bacterial and fungal infections. mdpi.comnih.govnih.gov The inherent bioactivity of the quinoline scaffold is attributed to its ability to intercalate with DNA, inhibit key enzymes, and chelate metal ions, thereby disrupting essential cellular processes in pathogens and cancer cells. mdpi.com

Parallel to the significance of quinolines, the sulfonamide group (-SO₂NH₂) is a well-established pharmacophore, most famously associated with the first generation of antibacterial sulfa drugs. mdpi.com The therapeutic action of sulfonamides typically involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov This mechanism provides a selective advantage, as humans obtain folic acid from their diet. Beyond their antibacterial properties, sulfonamides are integral to a variety of other therapeutic agents, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors. mdpi.comnih.gov

The strategic fusion of these two powerful moieties into a single molecular entity, the quinoline-sulfonamide, has given rise to a class of compounds with synergistic or enhanced biological activities. mdpi.commdpi.com Researchers have synthesized and evaluated numerous quinoline-sulfonamide derivatives, demonstrating their potential as anticancer, antibacterial, antifungal, and antiviral agents. mdpi.comnih.govmdpi.com In the realm of material sciences, these compounds, particularly their metal complexes, are being explored for their photoluminescent properties, suggesting applications in sensors and optical devices. mdpi.com

The synthesis of quinoline-5-sulfonamides typically commences with the reaction of a quinoline derivative, such as 8-hydroxyquinoline (B1678124), with chlorosulfonic acid to yield the corresponding quinoline-5-sulfonyl chloride. nih.govnih.gov This reactive intermediate can then be treated with a variety of amines to generate a library of N-substituted quinoline-5-sulfonamides, allowing for the systematic investigation of structure-activity relationships. nih.govnih.gov

The Impact of N Methylation on the Research Trajectory of Quinoline Sulfonamide Derivatives

Advanced Strategies for the Synthesis of N-Methylquinoline-5-sulfonamide Scaffolds

The construction of the this compound core relies on a foundation of established and innovative synthetic organic chemistry techniques. These methods are designed to be versatile, allowing for the introduction of various substituents on the quinoline (B57606) ring and the sulfonamide group.

Multi-Step Molecular Assembly Protocols

The synthesis of quinoline-sulfonamide derivatives is often achieved through meticulous multi-step molecular assembly. nih.gov This approach allows for the systematic construction of the target molecule, with each step dedicated to a specific chemical transformation. utdallas.edu A common strategy begins with the synthesis of a substituted quinoline core, followed by sulfonation and subsequent amidation. For instance, the Skraup synthesis, a classic method for quinoline formation, involves the reaction of an arylamine with glycerol, sulfuric acid, and an oxidizing agent. google.com

Following the formation of the quinoline ring, a key step is the introduction of the sulfonyl chloride group. This is typically achieved by reacting the quinoline with chlorosulfonic acid. mdpi.comnih.gov The resulting quinoline-sulfonyl chloride is a versatile intermediate that can then be reacted with a variety of amines to form the desired sulfonamide. nih.gov The choice of amine in this step is crucial as it determines the substitution pattern on the sulfonamide nitrogen.

Protecting groups are often employed in multi-step syntheses to prevent unwanted side reactions at reactive functional groups. utdallas.edu For example, an amino group on the quinoline ring might be protected as an amide to reduce its nucleophilicity during subsequent reactions. utdallas.edu This protecting group can then be removed in the final steps of the synthesis to yield the desired product. utdallas.edu

Cross-Coupling Reaction Approaches (e.g., Suzuki, Acid–Amine)

Cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including quinoline-sulfonamide derivatives. The Suzuki coupling, for example, is utilized in a five-step molecular assembly to create new quinoline-sulfonamide derivatives. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate, enabling the formation of carbon-carbon bonds and the introduction of diverse substituents onto the quinoline scaffold.

Acid-amine coupling reactions are also integral to the synthesis of these compounds. nih.gov These reactions, often facilitated by coupling agents, form the crucial sulfonamide bond by reacting a quinoline sulfonyl derivative with an amine. This method provides a direct and efficient route to a wide range of N-substituted quinoline sulfonamides.

Furthermore, innovative one-pot procedures that combine traditional cross-coupling with C-H functionalization have been developed. nih.gov These reactions can use the quinoline substrate itself as a ligand for the palladium catalyst, streamlining the synthetic process and reducing the need for external ligands. nih.gov The oxidative cross-coupling of sulfonamides with phenolic compounds, mediated by enzymes or oxidizing agents, has also been investigated, suggesting potential pathways for their environmental transformation and incorporation into natural organic matter. nih.gov

N-Alkylation and Sulfonamide Formation Reactions

The formation of the sulfonamide bond and subsequent N-alkylation are critical steps in the synthesis of this compound and its derivatives. The reaction of a quinoline-5-sulfonyl chloride with an appropriate amine is a common method for creating the sulfonamide linkage. mdpi.comnih.gov For instance, the reaction of 8-hydroxyquinoline-5-sulfonyl chloride or 8-methoxyquinoline-5-sulfonyl chloride with various amines, including those with acetylene (B1199291) moieties, yields the corresponding sulfonamides. mdpi.comnih.gov The choice of base, such as triethylamine (B128534) or pyridine, is often crucial for the success of this reaction. nih.gov

N-alkylation of the sulfonamide nitrogen introduces further diversity into the molecular structure. This can be achieved through various methods, including the use of alkyl halides. More recently, greener and more efficient methods have been developed. For example, manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents offers a "borrowing hydrogen" approach, with water as the only byproduct. acs.org This method has been shown to be effective for a range of aryl and alkyl sulfonamides. acs.org

The synthesis of new quinoline-sulfonamide derivatives has been accomplished through a five-step process that includes N-alkylation as a key step. nih.gov The reaction of amines with sulfonyl chlorides in the presence of a base like triethylamine is a widely used and effective method for sulfonamide formation, often resulting in good yields. nih.gov

Application of Microwave-Assisted Synthesis in Quinoline-Sulfonamide Derivatization

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating the synthesis of quinoline derivatives and other heterocyclic compounds. benthamdirect.com This technique often leads to significant reductions in reaction times, increased yields, and improved purity of the final products compared to conventional heating methods. benthamdirect.comorganic-chemistry.org The ability to control parameters such as temperature, pressure, and power irradiation allows for precise optimization of reaction conditions. acs.org

In the context of quinoline-sulfonamide synthesis, microwave irradiation has been successfully employed for various transformations. For example, the coupling of 8-aminoquinoline (B160924) with sulfonyl chlorides to prepare a library of 8-sulfonamidoquinolines was completed within 3 minutes at 130 °C in pyridine, a significant improvement over traditional methods that require much longer reaction times. acs.org Microwave-assisted synthesis has also been used to prepare sulfonamides directly from sulfonic acids or their salts, avoiding the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.org This method has a broad substrate scope and is scalable, making it attractive for pharmaceutical applications. organic-chemistry.org

Furthermore, microwave irradiation has been utilized in one-pot, three-component reactions to create diverse quinoline-hybrid molecules. acs.org This approach offers high efficiency, simplicity, and is environmentally friendly. acs.org For instance, the reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones under microwave irradiation provides a versatile route to complex nitrogen-rich heterocyclic systems. acs.org

Targeted Derivatization Strategies on the this compound Core

Once the core this compound scaffold is in hand, further modifications can be made to fine-tune its properties. These derivatization strategies focus on introducing or modifying functional groups at specific positions on the quinoline ring.

Functionalization at Quinoline Ring Positions

The functionalization of the quinoline ring is a key strategy for creating a diverse range of this compound derivatives with potentially enhanced biological activities. Various positions on the quinoline nucleus can be targeted for modification.

For example, substitutions at the 6-position of the quinoline ring with groups like -CH3, -OCH3, and -Cl have been explored to modulate the electronic and hydrophobic properties of the molecule. nih.gov The synthesis of these derivatives often involves multi-step sequences, starting from appropriately substituted anilines. nih.gov

The 8-position of the quinoline ring is another common site for functionalization. A series of acetylene derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) have been prepared. mdpi.comnih.gov The synthesis involves the reaction of 8-hydroxy- or 8-methoxyquinoline-5-sulfonyl chlorides with acetylene-containing amines. mdpi.comnih.gov The hydroxyl or methoxy (B1213986) group at the 8-position can significantly influence the biological activity of the resulting compounds. nih.gov

Furthermore, the introduction of substituents at other positions, such as the 4-position, has also been investigated. Novel 4-aminoquinoline-based sulfonamides have been designed and synthesized, where the sulfonamide functionality is attached to an anilino moiety at the C4 position of the quinoline. nih.gov These targeted derivatizations allow for a systematic exploration of the structure-activity relationship of quinoline-sulfonamides.

Below is a table summarizing some of the synthesized this compound derivatives and their key structural features.

| Compound Name | Core Scaffold | Key Functional Groups | Synthetic Strategy |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 8-hydroxyquinoline-5-sulfonamide | N-methyl, N-propargyl | Reaction of 8-hydroxyquinoline-5-sulfonyl chloride with N-methylprop-2-yn-1-amine. mdpi.comnih.gov |

| 8-methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 8-methoxyquinoline-5-sulfonamide | N-methyl, N-propargyl, 8-methoxy | O-methylation of 8-hydroxyquinoline (B1678124), followed by sulfonation and reaction with N-methylprop-2-yn-1-amine. mdpi.comnih.gov |

| 2-((6-chloroquinolin-4-yl)amino)benzenesulfonamide | 4-aminoquinoline-benzenesulfonamide | 6-chloro | Multi-step synthesis involving the reaction of 4,6-dichloroquinoline (B1298317) with 2-aminobenzenesulfonamide. nih.gov |

| 2-((6-methoxyquinolin-4-yl)amino)benzenesulfonamide | 4-aminoquinoline-benzenesulfonamide | 6-methoxy | Multi-step synthesis involving the reaction of 4-chloro-6-methoxyquinoline (B1361528) with 2-aminobenzenesulfonamide. nih.gov |

This table provides a snapshot of the diverse structures that can be achieved through various synthetic methodologies, highlighting the versatility of the quinoline-5-sulfonamide scaffold for chemical modification.

An in-depth look at the synthesis and chemical modification of this compound and its derivatives reveals a versatile scaffold for chemical exploration. This article details the synthetic methodologies employed to modify this core structure, focusing on the exploration of substituents, the formation of hybrid systems, late-stage functionalization, and the introduction of reactive groups for conjugation.

2 Exploration of Substituents on the Sulfonamide Moiety

The modification of the sulfonamide moiety in quinoline-5-sulfonamides is a key strategy for developing new derivatives. The primary synthetic route involves the reaction of a quinoline-sulfonyl chloride intermediate with a diverse range of primary or secondary amines. nih.govmdpi.comrsc.org This straightforward nucleophilic substitution allows for the introduction of various substituents, including alkyl chains, aryl groups, and heterocyclic structures. researchgate.netnih.gov

The synthesis typically begins with the chlorosulfonation of a quinoline, such as 8-hydroxyquinoline or 8-methoxyquinoline, using chlorosulfonic acid to yield the corresponding quinoline-5-sulfonyl chloride. nih.govmdpi.com This reactive intermediate is then treated with an appropriate amine in a suitable solvent like anhydrous acetonitrile. Depending on the specific amine used, a base such as triethylamine may be added to scavenge the hydrogen chloride byproduct. mdpi.com

Research has shown that the nature of the N-substituent significantly influences the biological properties of the resulting compounds. For instance, one study exploring antifungal agents found that the presence of an aromatic ring attached to the sulfonamide nitrogen was more critical for activity than saturated heterocycles or simple alkyl chains. researchgate.net Another comprehensive study accomplished the synthesis of a series of novel quinoline-sulfonamide derivatives through a multi-step process that included Suzuki and acid-amine cross-coupling reactions, highlighting the broad potential for diversification at this position. researchgate.net

Table 1: Examples of N-Substituents Introduced onto the Quinoline-5-sulfonamide Scaffold

| Amine Reactant | Resulting N-Substituent | Synthetic Method | Reference |

| Propargylamine (B41283) | N-(prop-2-yn-1-yl) | Reaction with quinoline-5-sulfonyl chloride in acetonitrile. nih.gov | nih.gov |

| N-methylpropargylamine | N-methyl-N-(prop-2-yn-1-yl) | Reaction with quinoline-5-sulfonyl chloride in acetonitrile. nih.gov | nih.gov |

| 4-(Propargyloxy)aniline | N-(4-(prop-2-yn-1-yloxy)phenyl) | Reaction with quinoline-5-sulfonyl chloride in acetonitrile. nih.gov | nih.gov |

| Various Aryl Boronic Acids | N-(piperdin-1-yl) with subsequent aryl group introduction on the quinoline core | Multi-step synthesis involving oxyhalogenation, nucleophilic substitution with piperidine, and Suzuki coupling. nih.gov | nih.gov |

| Substituted Amines | N-substituted benzyl, phenyl, etc. | Reaction of quinoline-8-sulfonyl chloride with substituted amines in dichloromethane (B109758) with pyridine. rsc.org | rsc.org |

3 Hybrid System Formation with Other Pharmacophores (e.g., 1,2,3-Triazole, Acetylene Derivatives)

Creating hybrid molecules by combining the this compound scaffold with other pharmacologically active groups is a prominent strategy in medicinal chemistry. nih.govresearchgate.net This approach aims to develop multifunctional molecules with potentially enhanced or novel biological activities. Acetylene and 1,2,3-triazole moieties are particularly popular additions due to their chemical properties and roles as pharmacophores. nih.govsemanticscholar.org

Acetylene Derivatives: The introduction of an acetylene group is typically the first step toward creating more complex hybrids. This is achieved by reacting a quinoline-5-sulfonyl chloride with an amine that already contains an acetylene moiety, such as propargylamine or N-methylpropargylamine. nih.govnih.gov This reaction yields acetylenic quinoline-5-sulfonamides, which are valuable intermediates. nih.gov

1,2,3-Triazole Hybrids: The 1,2,3-triazole ring is often formed using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govmdpi.com In this reaction, an acetylene-functionalized quinoline-5-sulfonamide is reacted with an organic azide (B81097) in the presence of a copper catalyst (e.g., CuSO₄·5H₂O and sodium ascorbate). nih.govsemanticscholar.org This method is highly efficient and allows for the linkage of the quinoline-sulfonamide core to another molecular entity, such as a second quinolinyl fragment, to create complex hybrid structures. nih.gov The 1,2,3-triazole itself is considered a valuable pharmacophore as its high dipole moment and ability to form hydrogen bonds can improve bioavailability and target binding. nih.govsemanticscholar.org

Interestingly, the success of the CuAAC reaction can be influenced by the quinoline scaffold itself. For example, the chelating properties of an 8-hydroxyquinoline system can interfere with the copper catalyst, preventing the formation of the desired triazole product. In such cases, protecting the hydroxyl group, for instance through methylation, is necessary for the reaction to proceed successfully. nih.gov

Table 2: Synthesis of Quinoline-5-sulfonamide Hybrids

| Hybrid Type | Synthetic Strategy | Key Reagents | Reference |

| Acetylene Derivative | Reaction of quinoline-5-sulfonyl chloride with an acetylene-containing amine. | 8-methoxyquinoline-5-sulfonyl chloride, N-methylpropargylamine. | nih.gov |

| 1,2,3-Triazole Hybrid | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an acetylenic quinoline sulfonamide and an organic azide. | Acetylenic 8-methoxyquinoline-5-sulfonamide, organic azide, CuSO₄·5H₂O, sodium ascorbate. nih.govnih.gov | nih.govnih.gov |

| Quinoline-Benzimidazole Hybrid | Multi-step synthesis including CuAAC to link quinoline and benzimidazole (B57391) cores via a triazole linker. | 4-(azidomethyl)-7-chloroquinoline, propargylated benzimidazole precursor, CuSO₄, sodium ascorbate. mdpi.com | mdpi.com |

4 Late-Stage Functionalization Approaches for Complex this compound Analogs

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in a synthetic sequence, allowing for the rapid diversification of complex molecules. researchgate.net While research specifically targeting LSF of this compound is limited, general strategies developed for sulfonamides are highly applicable. acs.orgnih.gov These methods focus on activating the robust sulfonamide group or other parts of the molecule for further reaction.

One prominent strategy involves the conversion of the sulfonamide into a more reactive sulfonyl radical intermediate. acs.orgnih.govresearchgate.net A metal-free, photocatalytic approach can be used where a primary or secondary sulfonamide is first converted into an N-sulfonylimine. nih.gov Under photocatalysis, this intermediate can generate a sulfonyl radical, which can then participate in reactions like hydrosulfonylation of alkenes. acs.orgnih.gov This diversifies the molecule by adding new sulfone-linked fragments.

Another powerful LSF method involves the reductive deamination of primary sulfonamides to generate sulfinate anions. nih.gov This transformation can be achieved using an N-heterocyclic carbene (NHC) catalyst. The resulting sulfinate is a versatile intermediate that can be converted into various other functional groups. For example, it can be re-aminated with a different amine to swap the substituent, or it can participate in cross-coupling reactions.

These LSF techniques are designed to be tolerant of various functional groups, making them ideal for modifying complex, biologically active molecules like this compound analogs without requiring a complete redesign of the synthetic pathway. nih.gov

5 Introduction of Amine- or Click-Reactive Cross-Linking Groups for Conjugation

The ability to conjugate this compound to other molecules, such as proteins or reporter tags, is crucial for various biochemical applications. This requires the introduction of specific reactive handles onto the molecule.

Click-Reactive Groups: The installation of "click-reactive" groups is a well-established strategy for bioconjugation. nih.govmdpi.com As detailed in section 2.2.3, an acetylene group can be readily introduced onto the sulfonamide moiety. nih.gov This terminal alkyne serves as a perfect handle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent and specific attachment of any molecule bearing a complementary azide group. nih.govmdpi.com This is a highly efficient and bioorthogonal reaction, meaning it can proceed in complex biological media without interfering with native functional groups.

Amine-Reactive Groups: Amine-reactive cross-linkers are reagents that form covalent bonds with primary amines, such as the ε-amine of lysine (B10760008) residues in proteins. creative-proteomics.combiosyn.com To make an this compound derivative reactive towards these cross-linkers, a primary amine must be incorporated into its structure. This can be achieved by using a diamine during the initial synthesis of the sulfonamide, leaving one amine free for subsequent conjugation.

Once a primary amine is present on the molecule, it can be targeted by a variety of amine-reactive reagents. The most common are N-hydroxysuccinimide (NHS) esters, which react with amines to form stable amide bonds. creative-proteomics.com This allows for the straightforward conjugation of the quinoline-sulfonamide derivative to proteins, surfaces, or other molecules that have been functionalized with an NHS ester. Heterobifunctional cross-linkers, which contain an amine-reactive group on one end and a different reactive group (e.g., sulfhydryl-reactive) on the other, can also be used to link the quinoline-sulfonamide to other biomolecules. korambiotech.com

Advanced Spectroscopic and Structural Characterization of N Methylquinoline 5 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including N-Methylquinoline-5-sulfonamide derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for the structural characterization of this compound derivatives. conicet.gov.arnih.gov These one-dimensional techniques provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. For instance, protons on the quinoline (B57606) ring of this compound derivatives typically resonate in the aromatic region (around 7.0-9.0 ppm), with their exact shifts depending on the substitution pattern and the electronic effects of the sulfonamide group. chemicalbook.comchemicalbook.com The methyl protons of the N-methyl group would appear at a higher field (lower ppm value) due to the shielding effect of the adjacent nitrogen atom. conicet.gov.ar The integration of the signals provides the relative number of protons corresponding to each resonance, while the splitting patterns (multiplicity) reveal information about neighboring protons (spin-spin coupling). nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. chemicalbook.com Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and bonding environment. Quaternary carbons, which are not directly bonded to any protons, can be distinguished from protonated carbons. conicet.gov.ar The aromatic carbons of the quinoline ring and the carbon of the methyl group will have characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for a Generic this compound Structure

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoline-H2 | ~8.8-9.0 | ~150-152 |

| Quinoline-H3 | ~7.3-7.5 | ~121-123 |

| Quinoline-H4 | ~8.0-8.2 | ~135-137 |

| Quinoline-H6 | ~7.5-7.7 | ~128-130 |

| Quinoline-H7 | ~7.6-7.8 | ~126-128 |

| Quinoline-H8 | ~8.1-8.3 | ~133-135 |

| N-CH₃ | ~2.5-3.0 | ~30-35 |

Note: The chemical shift values are approximate and can vary depending on the solvent and specific derivative.

To overcome the limitations of one-dimensional NMR and to unambiguously assign all proton and carbon signals, a variety of two-dimensional (2D) NMR experiments are utilized. conicet.gov.ar

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum connect the signals of protons that are on adjacent carbon atoms, providing direct evidence of the connectivity within the molecule. This is particularly useful for tracing the proton network within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. rsc.org

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This spectral editing technique is used to differentiate between CH, CH₂, and CH₃ groups. researchgate.netresearchgate.net In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. This information is invaluable for confirming the number of protons attached to each carbon atom.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound derivatives, enabling complete and accurate assignment of all NMR signals. conicet.gov.ar

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and assessing its purity. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

For the precise determination of the molecular formula of this compound derivatives, High-Resolution Mass Spectrometry (HRMS) is the method of choice. nih.govrsc.org HRMS can measure the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of moderately polar and thermally labile molecules like this compound derivatives. conicet.gov.arnih.gov In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and the solvent is evaporated to produce gas-phase ions. This gentle ionization process typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), providing clear information about the molecular weight. rsc.org Both positive and negative ion modes can be utilized to gather comprehensive data. conicet.gov.ar

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₀H₁₀N₂O₂S + H]⁺ | 223.0536 |

| [C₁₀H₁₀N₂O₂S + Na]⁺ | 245.0355 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govsigmaaldrich.comnih.gov This technique is particularly useful for analyzing complex mixtures, assessing the purity of a sample, and identifying any impurities or byproducts from a chemical reaction. jfda-online.com

In an LC-MS analysis of a this compound sample, the mixture is first injected into an LC column. The different components of the mixture are separated based on their interactions with the stationary phase of the column and the mobile phase. As each component elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for the identification of the main product as well as any minor components, providing a comprehensive purity profile of the sample. The use of tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of unknown impurities. nih.govcapes.gov.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides information about the electronic transitions within a molecule and is used to study the photophysical properties of compounds like this compound derivatives. researchgate.net

The UV-Vis spectrum of a quinoline derivative is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic quinoline ring system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the quinoline ring. The sulfonamide group can influence the electronic distribution within the quinoline system, leading to shifts in the absorption maxima.

Studying the UV-Vis absorption and emission spectra can provide insights into the photophysical properties of these compounds, such as their fluorescence characteristics. The solvent environment can also affect the electronic transitions, and solvatochromism studies, where spectra are recorded in a series of solvents with varying polarities, can offer information about the nature of the excited state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy provides definitive evidence for the presence of key structural features and can confirm successful synthetic transformations.

The formation of quinoline-sulfonamide derivatives is conclusively supported by the appearance of distinctive peaks in the IR spectrum. nih.gov A characteristic band for the N-H stretching vibration is typically observed around 3400 cm⁻¹. nih.gov Another key indicator is the S=O stretching vibration of the sulfonamide group, which appears near 1335 cm⁻¹. nih.gov

In studies involving the synthesis of various sulfonamide derivatives, the disappearance of certain bands and the appearance of new ones are meticulously monitored. For instance, in the synthesis of imide derivatives from a precursor containing a primary amine (NH₂), the disappearance of the characteristic doublet band for NH₂ and the emergence of carbonyl (C=O) bands around 1765-1774 cm⁻¹ confirm the cyclization reaction. ripublication.com Similarly, the formation of azomethine (CH=N) derivatives is indicated by the appearance of a stretching band in the 1599-1604 cm⁻¹ region, coupled with the disappearance of the NH₂ stretching bands. ripublication.com

When this compound derivatives coordinate with metal ions, significant shifts in the IR spectra are observed, providing strong evidence of complex formation. The band corresponding to the N-H stretching vibration in the free ligand, often seen around 3267 cm⁻¹, is absent in the spectra of the metal complexes. nih.gov This absence confirms the deprotonation of the sulfonamide nitrogen atom and its subsequent coordination to the metal ion. nih.gov

Furthermore, the bands for the sulfonyl group are affected by metal coordination. The asymmetric and symmetric stretching vibrations of the sulfonyl group, which appear at approximately 1372 cm⁻¹ and 1177 cm⁻¹ respectively in the free ligand, are shifted upon complexation. nih.gov Typically, the asymmetric stretching band shifts to higher wavenumbers by about 20 cm⁻¹, while the symmetric stretching band shifts to lower wavenumbers by around 40 cm⁻¹. nih.gov This is attributed to a greater double bond character of the S-O bonds in the free ligand. nih.gov The S-N stretching vibration also experiences a shift to higher wavenumbers (by ≈20 cm⁻¹) in the complexes, indicating the involvement of the nitrogen atom in bonding to the metal. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (in sulfonamide) | Stretching | ~3400 | nih.gov |

| S=O (in sulfonamide) | Stretching | ~1335 | nih.gov |

| C=O (in imide) | Stretching | 1765-1774 | ripublication.com |

| C=N (in azomethine) | Stretching | 1599-1604 | ripublication.com |

| N-H (in free ligand) | Stretching | ~3267 | nih.gov |

| Asymmetric S=O | Stretching | ~1372 | nih.gov |

X-Ray Diffraction for Crystalline Structure Determination

In a study of a zinc(II) complex with a quinoline-sulfonamide ligand, single crystal X-ray diffraction revealed that the complex crystallizes in the monoclinic P2₁/n space group. researchgate.net The precise unit cell dimensions were determined to be a = 1.21602(5) nm, b = 1.55478(5) nm, c = 1.61786(6) nm, with β = 106.007(2)°. researchgate.net The structural analysis unequivocally showed that the sulfonamide ligand acts as a bidentate ligand, coordinating to the zinc ion through both the quinoline nitrogen and the sulfonamide nitrogen. researchgate.net This results in a distorted tetrahedral coordination environment for the Zn²⁺ ion. researchgate.net

The bond lengths determined from X-ray diffraction provide further insight into the nature of the coordination. For the aforementioned zinc complex, the Zn-N(quinoline) bond lengths were found to be 0.20426 Å and 0.2046 Å, while the Zn-N(sulfonamide) bond lengths were 0.2001 Å and 0.2003 Å. researchgate.net These values are consistent with those reported for similar complexes. researchgate.net

The synthesis of this compound derivatives often involves multiple steps, and X-ray diffraction is crucial for verifying the structure of the final products. nih.govresearchgate.net The structures of these synthesized compounds are typically proven through a combination of elemental analysis and various spectroscopic methods, with single crystal X-ray structure determination providing the definitive proof. nih.gov

Table 2: Crystallographic Data for a Representative Zn(II)-Quinoline-Sulfonamide Complex

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (nm) | 1.21602(5) | researchgate.net |

| b (nm) | 1.55478(5) | researchgate.net |

| c (nm) | 1.61786(6) | researchgate.net |

| α (°) | 90 | researchgate.net |

| β (°) | 106.007(2) | researchgate.net |

| γ (°) | 90 | researchgate.net |

| V (nm³) | 2.9402(19) | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complex Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for characterizing metal complexes of this compound, especially those involving paramagnetic metal ions like Cr(III).

In the study of chromium(III) complexes with substituted 8-hydroxyquinoline (B1678124) ligands, EPR spectroscopy provides insights into the electronic structure and environment of the metal center. researchgate.net For crystalline samples of such complexes, broad and intense transitions can be observed in the EPR spectrum at room temperature. researchgate.net For example, two new Cr(III) complexes based on 2-substituted 8-hydroxyquinoline ligands exhibited broad transitions at resonance fields of 168 and 162 mT, respectively, at a frequency of 9.07 GHz. researchgate.net

The EPR spectra of radical cations generated from porphyrins functionalized with bulky aromatic amines have been studied in detail to estimate the extent of delocalization. mdpi.com While not directly involving this compound, this research highlights the capability of EPR, particularly when combined with techniques like Electron Nuclear Double Resonance (ENDOR), to determine hyperfine coupling constants and map the distribution of the unpaired electron's spin density. mdpi.com

In some systems, the radicals formed may be short-lived and not detectable without the use of a spin trap, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). nih.gov The use of a spin trap allows for the detection of transient radical species by forming a more stable radical adduct that can be observed by EPR. nih.gov This methodology could be applied to study potential radical intermediates in reactions involving this compound derivatives.

The generation of radicals for EPR studies can be achieved through chemical oxidation, for instance, using an oxidizing agent like AgSbF₆ in a suitable solvent like CH₂Cl₂. mdpi.com The resulting EPR spectra can reveal information about the number of interacting nuclei and the strength of their interaction with the unpaired electron. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) |

| Chromium(III) |

Computational and Theoretical Chemistry Studies of N Methylquinoline 5 Sulfonamide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structures and reactivity patterns of molecules. nih.gov This theoretical framework allows for precise computations that illuminate a compound's structural, energetic, and molecular features. nih.gov For the N-Methylquinoline-5-sulfonamide system and its analogs, DFT serves as a foundational tool for in-depth analysis.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

DFT has become a cornerstone in the computational analysis of quinoline-sulfonamide derivatives. nih.gov It is employed to elucidate electronic structures, map molecular electrostatic potentials, and calculate global reactivity parameters, offering significant insights into the functional attributes of these compounds. nih.gov Studies often utilize functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency in geometry optimization and property calculation. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.org The energy of the HOMO is associated with a molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap (Egap) between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. nih.govnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This parameter is also inversely related to properties like the first hyperpolarizability, a measure of non-linear optical activity. nih.gov In studies of quinoline-sulfonamide derivatives, FMO analysis reveals how different substituents on the quinoline (B57606) or sulfonamide moieties can tune the electronic properties. nih.govrsc.org For instance, the introduction of electron-withdrawing groups can lower the LUMO energy, while electron-donating groups can raise the HOMO energy, both leading to a smaller energy gap. rsc.org

In a study of various quinoline-sulfonamide derivatives, energy gaps were found to vary, with some compounds exhibiting values as high as 3.8818 eV, indicating significant electronic stability. nih.gov Conversely, another derivative in the same study showed a distinctly low energy gap, highlighting its exceptional reactive properties. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Quinolone Sulfonamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 10i | - | - | 3.8818 |

| Derivative 10m | - | - | 3.8586 |

| Derivative 10n | - | - | 3.8502 |

| Derivative 10o | - | - | 3.8534 |

Note: Data extracted from a study on quinoline-sulfonamide derivatives, highlighting the range of energy gaps observed. nih.gov Specific HOMO and LUMO values for these particular derivatives were not provided in the source.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to predict the reactive sites within a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution, where different colors denote different potential values. nih.gov

Typically, red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. nih.gov These are often found near electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas signify neutral or zero potential. nih.gov

For quinoline-sulfonamide systems, MEP analysis helps to identify the electron-rich sulfonamide group and the nitrogen atom of the quinoline ring as potential sites for interaction. nih.gov The distribution of electrostatic potential across the molecule provides valuable insights into intermolecular interactions and how the molecule will be recognized by biological receptors or other reactants. nih.govresearchgate.net

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. orientjchem.orgdergipark.org.tr These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω). orientjchem.orgdergipark.org.tr

Ionization Potential (I) and Electron Affinity (A) are calculated from the energies of the HOMO and LUMO (I ≈ -EHOMO, A ≈ -ELUMO).

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) is a measure of resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. orientjchem.org

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

The Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons from the environment. orientjchem.org

These descriptors are highly successful in predicting global reactivity trends. orientjchem.org For example, a compound with a low ionization potential is a good electron donor, while one with a high electrophilicity index is a strong electrophile. orientjchem.org Calculations on related sulfonamide compounds have shown how these parameters can be used to classify series of molecules and explain their reactivity patterns. orientjchem.org

Table 2: Calculated Global Reactivity Descriptors for a Representative Sulfonamide Derivative

| Parameter | Symbol | Value (eV) |

| Ionization Potential | I | 6.16 |

| Electron Affinity | A | 0.48 |

| Electronegativity | χ | 3.32 |

| Chemical Hardness | η | 2.84 |

| Global Softness | S | 0.175 |

| Electrophilicity Index | ω | 1.94 |

Note: Data is for a representative compound from a study on unsymmetrical sulfamides to illustrate the typical parameters calculated. orientjchem.org These values are not specific to this compound.

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for structural validation. nih.gov

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). nih.govresearchgate.net These calculations help assign the electronic transitions observed experimentally, such as π → π* and n → π* transitions. nih.gov For example, studies on quinoline derivatives have shown a good match between theoretical spectra calculated with methods like CAM-B3LYP and experimental spectra recorded in various solvents. researchgate.netnih.gov

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net By comparing the calculated harmonic or anharmonic frequencies with the experimental Fourier-Transform Infrared (FT-IR) spectrum, researchers can assign specific vibrational modes to the observed absorption bands, confirming the presence of functional groups like SO2 and N-H. mdpi.com

NMR Spectra: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predicted values serve as a valuable tool for assigning the signals in experimental NMR spectra, aiding in the complete structural elucidation of complex molecules like quinoline-sulfonamide derivatives. nih.govresearchgate.net Experimental ¹H NMR spectra for related quinoline-sulfonamides have identified characteristic peaks for sulfonamide -NH- protons between 10.12–10.49 ppm and aromatic protons in the 8.113–7.190 ppm range. nih.govnih.gov

This synergy between theoretical prediction and experimental validation provides a robust methodology for characterizing newly synthesized compounds. nih.gov

Quinoline-based structures are widely utilized in the design of molecules with non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.govresearchgate.net DFT calculations are employed to predict the NLO response of a molecule by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govdergipark.org.tr

The first hyperpolarizability (β) is a measure of the second-order NLO response. A large β value indicates a strong NLO activity. researchgate.net Theoretical studies have shown that there is often an inverse relationship between the HOMO-LUMO energy gap and the hyperpolarizability; molecules with smaller energy gaps tend to exhibit larger β values. nih.govresearchgate.net Computational screening allows for the rational design of new NLO materials. For instance, studies on sulfonamide derivatives have reported high first hyperpolarizability values (βtot up to 2503 a.u.), suggesting their promise as novel NLO materials. nih.gov The introduction of π-conjugated systems and donor-acceptor groups into the molecular framework is a common strategy to enhance NLO properties. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the behavior of this compound systems at an atomic level. These methods allow for the prediction of how these compounds might interact with biological targets and their dynamic behavior in a simulated biological environment.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between this compound derivatives and their biological targets.

Molecular docking studies have been instrumental in predicting the binding affinities and poses of this compound derivatives within the active sites of various protein targets. For instance, in studies involving quinoline-sulfonamide hybrids as potential anticancer agents, docking simulations were performed to predict their binding affinity to target proteins like ROCK1. mdpi.com The results are often presented in terms of a docking score, with lower energy values indicating a more favorable binding interaction. mdpi.com

Similarly, in the context of developing antiviral agents, docking studies on quinoline derivatives have been used to illustrate the formation of stable ligand-protein complexes. doi.org These studies help in identifying the most promising candidates for synthesis and further biological evaluation. nih.gov For example, a study on quinoline-sulfonamide hybrids targeting bacterial resistance identified a compound with a strong binding affinity of -8.0 kcal/mol, suggesting its potential as an effective antibacterial agent. nih.gov

Table 1: Examples of Predicted Binding Affinities for this compound Derivatives

| Derivative/Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Quinoline-sulfonamide hybrid (QS-3) | Bacterial Target | -8.0 |

| Quinoline-sulfonamide derivative (9b) | ROCK1 | Not explicitly stated in kcal/mol, but noted for its activity |

| Dinaphthodiospyrol S (related structure) | Xanthine Oxidase (XO) | -7.678 |

This table is for illustrative purposes and the values are based on specific studies. Actual values may vary depending on the docking software and parameters used.

A critical aspect of molecular docking is the identification of the specific intermolecular interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, van der Waals forces, and hydrophobic interactions. rsc.orgresearchgate.net

For this compound derivatives, the sulfonamide group is often a key player in forming hydrogen bonds with the amino acid residues of the target protein. nih.gov For example, in the active site of carbonic anhydrase II, the sulfonamide moiety of quinoline derivatives has been shown to form crucial interactions. nih.gov The aromatic quinoline ring can participate in hydrophobic interactions with the target protein, further contributing to binding stability. doi.org

Studies have highlighted that the presence and position of substituents on the quinoline ring can significantly influence these interactions. For instance, a methyl group on the sulfonamide nitrogen was found to have a minimal effect on the stability of a complex with ROCK1, primarily engaging in a weak van der Waals interaction. mdpi.com In contrast, the unsubstituted hydrogen atom in N-monosubstituted sulfonamides can participate in forming hydrogen bonds with water molecules, which can affect solubility. mdpi.com The ability of the 1,2,3-triazole ring, sometimes incorporated into these structures, to form hydrogen bonds is also noted for its role in modulating bioavailability and target binding. nih.gov

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time and to study its conformational dynamics. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein.

In a study on quinoline derivatives as antiviral agents, MD simulations were run for 100 nanoseconds to investigate the dynamics of the protein-ligand interactions. doi.org These simulations help to confirm that the interactions predicted by docking are maintained over a longer timescale, thus validating the stability of the binding pose. doi.org Such studies are crucial for ensuring that the designed molecule can effectively and stably bind to its intended target in a dynamic physiological environment.

In Silico Pharmacokinetic and Drug-Likeness Assessment

For this compound and its derivatives, various computational tools are used to predict properties such as solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. nih.govmdpi.com These predictions are often guided by established rules like Lipinski's rule of five, which helps to assess the oral bioavailability of a compound. mdpi.com

Studies on quinoline-sulfonamide derivatives have shown that these compounds generally exhibit favorable drug-like properties. nih.gov For example, in silico ADME predictions for a series of quinoline-sulfonamide hybrids indicated good physicochemical characteristics, which is a positive sign for their potential as orally administered drugs. nih.gov Similarly, a study on 5-aminoisoquinoline, a related structure, predicted high gastrointestinal absorption and a favorable bioavailability score. mdpi.com

Table 2: Predicted In Silico ADME and Drug-Likeness Properties

| Property | Predicted Value/Outcome | Significance |

| Solubility | Generally predicted to be soluble | Important for absorption and formulation |

| Gastrointestinal (GI) Absorption | Predicted to be high | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Varies depending on the specific derivative | Crucial for drugs targeting the central nervous system |

| Cytochrome P450 (CYP) Inhibition | Some derivatives may inhibit specific CYP isozymes | Important for predicting potential drug-drug interactions |

| Lipinski's Rule of Five | Generally compliant | Suggests good oral bioavailability |

| Bioavailability Score | Often favorable (e.g., 0.55) | An overall indicator of the fraction of an administered dose that reaches systemic circulation |

This table provides a generalized summary based on various studies of quinoline-sulfonamide derivatives. Specific values will vary for individual compounds.

Pharmacological and Biological Research on N Methylquinoline 5 Sulfonamide Derivatives: Mechanistic Insights

Enzyme Inhibition Mechanism Studies

The therapeutic potential of N-Methylquinoline-5-sulfonamide derivatives is rooted in their ability to selectively inhibit specific enzymes. The following sections detail the mechanistic understanding of their inhibitory actions against a range of enzymatic targets.

Metalloprotease Inhibition Mechanisms (e.g., Botulinum Neurotoxin A Light Chain, Matrix Metalloproteinases, Zinc Metallopeptidases)

This compound derivatives have shown notable inhibitory activity against several metalloproteases. A key target in this class is the Botulinum Neurotoxin A Light Chain (BoNT/A LC), a zinc-dependent metalloprotease responsible for the neurotoxic effects of botulism. nih.gov The inhibitory mechanism of quinolinol-based sulfonamides against BoNT/A LC involves the chelation of the catalytic zinc ion within the enzyme's active site by the hydroxyquinoline moiety. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the quinolinol ring and the sulfonamide nitrogen can significantly influence inhibitory potency. nih.gov For instance, certain dipeptide sulfonamide hydroxamates have demonstrated highly potent inhibition of BoNT/A LC, with IC50 values in the nanomolar range, by competitively binding to the active site. nih.gov

The broader class of arylsulfonamides has been recognized for its ability to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and diseases like cancer. nih.gov The sulfonamide group in these inhibitors plays a crucial role in binding by forming hydrogen bonds with the backbone of the enzyme. nih.gov Specifically, quinoline-sulfonamide derivatives have been shown to inhibit MMPs through coordination with the active site Zn(II) ion. researchgate.net Some 8-hydroxyquinoline (B1678124) derivatives have demonstrated potent inhibitory activities against MMP-2 and MMP-9 at submicromolar concentrations. rsc.org

Table 1: Inhibitory Activity of Quinoline (B57606) Sulfonamide Derivatives against Metalloproteases

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Quinolinol derivative 4 | BoNT/A LC | 0.8 µM | nih.gov |

| Dipeptide sulfonamide 33 | BoNT/A LC | 21 nM | nih.gov |

| Sulfonamide hydroxamic acid inhibitor | BoNT/A LC | 0.95 ± 0.60 μM | researchgate.net |

| 8-hydroxyquinoline derivative 5e | MMP-2/9 | Submicromolar | rsc.org |

| 8-hydroxyquinoline derivative 5h | MMP-2/9 | Submicromolar | rsc.org |

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition as an Antibacterial Mechanism

The antibacterial action of sulfonamides is classically attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS). mdpi.com This enzyme is essential for the synthesis of folic acid in bacteria, a pathway absent in mammals. By mimicking the natural substrate, p-aminobenzoic acid (pABA), sulfonamides block the production of dihydropteroate, leading to a bacteriostatic effect that halts bacterial growth and division. nih.gov

Recent studies on quinoline-5-sulfonamide (B3425427) derivatives have demonstrated their potential as antibacterial agents. For instance, a series of 8-hydroxyquinoline-5-sulfonamide derivatives showed biological activity, with 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide exhibiting notable activity against MRSA isolates. researchgate.net The presence of the unsubstituted phenolic group at the 8-position of the quinoline ring is considered crucial for this biological activity. researchgate.net Other research has focused on hybrid quinoline-sulfonamide metal complexes, which have shown promising antibacterial and antifungal activities. nih.gov

Table 2: Antibacterial Activity of Quinoline-5-Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA isolates | Comparable to oxacillin/ciprofloxacin | researchgate.net |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Staphylococcus aureus ATCC25923 | ~0.19 | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Escherichia coli ATCC25922 | ~6.09 | nih.gov |

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate (B1237965) A | E. coli | 0.125 | nih.gov |

| Quinoline-3-carbonitrile derivative C | E. coli | 4 | nih.gov |

Kinase Inhibition (e.g., CK2α) and Binding Site Interactions

The isoquinoline (B145761) sulfonamide family of compounds are known to inhibit protein kinases by competing with ATP. nih.gov Their selectivity for protein kinases over other ATP-utilizing enzymes is achieved through hydrophobic contacts and hydrogen bonding with the isoquinoline ring. nih.gov The binding mode can vary depending on the substituents at positions 5 and 8 of the isoquinoline ring, which is key to their selectivity for individual kinases. nih.gov

Structure-based design has led to the development of isoquinoline-5-sulfonamide (B1244767) inhibitors targeting Protein Kinase B (PKB), a key enzyme in cell survival pathways. mdpi.com Furthermore, quinoline-8-sulfonamide (B86410) derivatives have been investigated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a crucial enzyme in cancer cell metabolism. researchgate.net Docking studies of these compounds revealed hydrogen bonding interactions with key residues like His78 and Arg120, as well as π-π stacking interactions with His78. researchgate.net

Table 3: Kinase Inhibitory Activity of Quinoline Sulfonamide Derivatives

| Compound/Derivative Class | Target Kinase | IC50/GI50 Value | Reference |

|---|---|---|---|

| Isoquinoline-5-sulfonamide derivatives | Protein Kinase B (PKB) | Varies | mdpi.com |

| Quinoline-8-sulfonamide derivative 9a | PKM2 (C32 cell line) | 233.9 µg/mL | researchgate.net |

| Quinoline-8-sulfonamide derivative 9a | PKM2 (COLO829 cell line) | 168.7 µg/mL | researchgate.net |

| Quinoline-8-sulfonamide derivative 9a | PKM2 (MDA-MB-231 cell line) | 273.5 µg/mL | researchgate.net |

| Quinoline-8-sulfonamide derivative 9a | PKM2 (U87-MG cell line) | 339.7 µg/mL | researchgate.net |

| Quinoline-8-sulfonamide derivative 9a | PKM2 (A549 cell line) | 223.1 µg/mL | researchgate.net |

Tubulin Polymerization Inhibition and Microtubule Dynamics

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov A novel series of quinoline sulfonamide derivatives has been synthesized and identified as tubulin polymerization inhibitors. nih.gov One particular compound, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, demonstrated a potent inhibitory effect on tubulin assembly with an IC50 of 6.74 μM. nih.gov Molecular docking studies suggest a strong binding affinity of these derivatives to tubulin. nih.gov Another study on quinoline derivatives identified a compound that successfully inhibits tubulin polymerization with an IC50 value of 17 ± 0.3 μM and targets the colchicine (B1669291) binding site. mdpi.com

Table 4: Tubulin Polymerization Inhibitory Activity of Quinoline Sulfonamide Derivatives

| Compound | IC50 for Tubulin Polymerization | Cell Line (for anti-proliferative IC50) | Anti-proliferative IC50 | Reference |

|---|---|---|---|---|

| D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) | 6.74 µM | HeLa | 1.34 µM | nih.gov |

| Compound 4c | 17 ± 0.3 μM | MDA-MB-231 | - | mdpi.com |

| Compound 9c | 9.73 ± 0.18 μM | HCT-116 | - | researchgate.net |

| Compound 7f | 2.04 µM | A549 | - | researchgate.net |

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital targets in cancer chemotherapy. nih.gov Novel quinoline derivatives have been developed as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, exhibiting potent antibacterial activity. researchgate.net These compounds represent a structurally new class of dual-targeting inhibitors. researchgate.net In the realm of anticancer research, indenoisoquinoline derivatives, which share a structural resemblance, act as topoisomerase I inhibitors by intercalating into the DNA at the enzyme's cleavage site. nih.govnih.gov

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several quinoline-based derivatives have been synthesized and evaluated for their α-amylase inhibitory potential. Thiadiazole quinoline analogs, for instance, have shown outstanding inhibitory potential, with some compounds exhibiting IC50 values significantly lower than the standard drug, acarbose. mdpi.com Kinetic studies have revealed that these inhibitors can act through different mechanisms, including competitive and mixed-type inhibition. nih.govnih.gov

Table 5: Alpha-Amylase Inhibitory Activity of Quinoline Derivatives

| Compound/Derivative Class | IC50 Value (µM) | Inhibition Kinetic | Reference |

|---|---|---|---|

| Thiadiazole quinoline analogs (1-6, 22, 23, 25-28, 30) | 0.002 - 42.31 | - | mdpi.com |

| Acarbose (standard) | 53.02 | - | mdpi.com |

| 5-amino-nicotinic acid derivative 4 | 12.17 µg/mL | - | |

| 5-amino-nicotinic acid derivative 2 | 12.91 µg/mL | - | |

| 5-amino-nicotinic acid derivative 7 | 12.91 µg/mL | - | |

| Quinoline-1,3,4-oxadiazole hybrid 4i | 15.85 (α-glucosidase) | - | mdpi.com |

Cellular and Molecular Mechanistic Investigations

Research into the precise cellular and molecular mechanisms of action for this compound and its derivatives is an emerging field. While comprehensive data across all potential biological activities are not yet available, some key insights have been reported in specific areas.

Direct studies detailing the effects of this compound on the expression of histone H3, p53, p21, and the Bcl-2 family of proteins (Bcl-2, Bax) are limited in publicly accessible literature. However, research has identified a scaffold inclusive of this compound as an inhibitor of ten-eleven translocation dioxygenase 2 (TET2). researchgate.net TET enzymes are crucial regulators of gene expression through their role in DNA demethylation. researchgate.net By inhibiting TET2, such compounds can influence the epigenetic landscape, thereby potentially altering the expression of various genes, including those involved in cell cycle regulation and apoptosis. The precise downstream effects on specific regulators like p53 or Bcl-2 following TET2 inhibition by this specific compound require further dedicated investigation.

Currently, there is a lack of specific research in peer-reviewed literature that investigates or elucidates the anti-biofilm formation mechanisms of this compound or its direct derivatives.

Structure-Activity Relationship (SAR) Studies for Biological Function

The exploration of structure-activity relationships (SAR) for derivatives of this compound has provided valuable insights into how chemical modifications influence their biological effects, particularly as enzyme inhibitors.

Investigations into quinolinol-5-sulfonamide derivatives have demonstrated that substituents play a critical role in their inhibitory potency. In studies targeting the Botulinum Neurotoxin A (BoNT/A) light chain (LC), a metalloprotease, the nature of the substituent on the sulfonamide nitrogen and the phenyl ring significantly impacts activity.

For instance, the addition of an N-methyl group to the sulfonamide linkage was shown to increase inhibitory activity against BoNT/A. Furthermore, the substitution on the N-phenyl ring is crucial; a 3-chloro substituent was found to be superior for inhibitory activity compared to an unsubstituted N-phenyl ring. This highlights that both electronic and steric factors of the substituents are key determinants of the molecule's interaction with its biological target.

Table 1: Effect of Substituents on BoNT/A LC Inhibition

| Compound | Base Scaffold | N-Sulfonamide Substituent | N-Phenyl Ring Substituent | Relative Inhibitory Potency |

|---|---|---|---|---|

| Derivative A | Quinolinol-5-sulfonamide | H | 3-chloro | Less Potent |

| Derivative B (5) | Quinolinol-5-sulfonamide | Methyl | 3-chloro | More Potent |

| Derivative C | Quinolinol-5-sulfonamide | Methyl | Unsubstituted | Reduced Potency |

This table is illustrative, based on findings that N-methylation and 3-chloro substitution enhance potency.

The position of functional groups on the quinoline ring of this compound derivatives is a critical factor for their efficacy and selectivity. Research on BoNT/A LC inhibitors has revealed a clear SAR centered on the quinolinol ring.

Screening of a library of derivatives indicated that placing N-aryl sulfonamides at the 5-position of the quinoline ring was a successful strategy for achieving potent inhibition. Further optimization through in silico docking studies suggested that introducing substituents at the 2-position could lead to additional beneficial interactions with the enzyme's active site. Indeed, functionalization at the 2-position with a hydrazino group resulted in a significant increase in potency compared to the unsubstituted parent compound. This demonstrates that modifications at different positions of the quinoline scaffold can be strategically employed to enhance biological activity.

Table 2: Positional Effects on Inhibitory Activity (IC50) of Quinolinol-5-Sulfonamide Derivatives against BoNT/A LC

| Compound | 2-Position Substituent | 5-Position Substituent | IC50 (µM) |

|---|---|---|---|

| 8 | Chloro | N-(3-chlorophenyl)-N-methylsulfonamide | >30 |

| 7 | H | N-(3-chlorophenyl)-N-methylsulfonamide | ~2.4x more potent than compound 12 |

| 9 | Amino | N-(3-chlorophenyl)-N-methylsulfonamide | Similar to compound 7 |

| 12 | Hydrazino | N-(3-chlorophenyl)-N-methylsulfonamide | Submicromolar Ki |

| 10 | Alkylamino | N-(3-chlorophenyl)-N-methylsulfonamide | Drastically Reduced Inhibition |

| 11 | Alkylamino | N-(3-chlorophenyl)-N-methylsulfonamide | Drastically Reduced Inhibition |

Data is synthesized from reported findings to illustrate the impact of positional functionalization.

Identification of Key Pharmacophoric Elements for Target Engagement

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups in a molecule required for biological activity, is a cornerstone of rational drug design. For this compound and its derivatives, research has illuminated several key structural features that are critical for their engagement with biological targets. These insights are derived from structure-activity relationship (SAR) studies, which systematically alter the chemical structure of a compound to determine which parts are responsible for its effects.

A pivotal element for the biological activity of quinoline-5-sulfonamide derivatives is the nature of the substituent at the 8-position of the quinoline ring. mdpi.comnih.gov Studies have demonstrated that the presence of an unsubstituted phenolic group at this position is a crucial determinant for both anticancer and antibacterial activities. mdpi.comnih.gov This was clearly shown in a study where a series of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were biologically active, while their 8-methoxy counterparts were inactive. nih.gov The methylation of the hydroxyl group, thereby blocking its ability to act as a hydrogen bond donor, results in a loss of biological activity. nih.gov This suggests that the 8-hydroxyl group is a key pharmacophoric feature, likely involved in a critical hydrogen bonding interaction with the molecular target. nih.gov

The sulfonamide moiety itself is a well-established pharmacophore in a variety of therapeutic agents. mhmedical.comnih.gov In the general context of sulfonamide antibiotics, these molecules act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. mhmedical.comdrugbank.com They achieve this by mimicking the natural substrate, para-aminobenzoic acid (PABA). mhmedical.comdrugbank.com The minimal structural requirements for this antibacterial action include the sulfur atom being directly linked to a benzene (B151609) (or in this case, quinoline) ring and the presence of a para-amino group, or a group that can be converted to it in the body. mhmedical.com Substitutions on the amide nitrogen (the N1 position) can significantly modulate the compound's activity. mhmedical.com In the case of this compound derivatives, modifications at this position, such as the introduction of a propargyl group, have been shown to yield highly active compounds. mdpi.com For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide demonstrated the highest activity against three cancer cell lines and methicillin-resistant Staphylococcus aureus (MRSA) isolates in one study. mdpi.com

Further structural modifications, such as the introduction of a 1,2,3-triazole scaffold via the acetylene tail, have also been explored. mdpi.comnih.gov The 1,2,3-triazole ring is known to be a bioisostere for other functional groups and can participate in hydrogen bonding, which can be beneficial for binding to molecular targets. nih.gov However, in the case of the 8-methoxyquinoline-5-sulfonamide (B2886400) derivatives, the addition of a 1,2,3-triazole system did not restore the biological activity that was lost upon methylation of the 8-hydroxyl group. nih.gov This underscores the primary importance of the 8-OH group in the pharmacophore of this class of compounds.

Detailed research findings on the antiproliferative activity of various 8-hydroxyquinoline-5-sulfonamide and 8-methoxyquinoline-5-sulfonamide derivatives are presented in the tables below.

In Vitro Antiproliferative Activity of 8-(Hydroxy)quinoline-5-sulfonamides and 8-Methoxyquinoline-5-sulfonamides

The following table displays the half-maximal inhibitory concentration (IC₅₀) values for different derivatives against human cancer cell lines.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Quinoline-5-sulfonamide Derivatives

| Compound | R¹ | R² | C-32 | MDA-MB-231 | A549 |

|---|---|---|---|---|---|

| 3a | H | H | >100 | >100 | >100 |

| 3b | H | CH₃ | 79.23±3.45 | 83.43±4.12 | 89.12±3.98 |

| 3c | CH₃ | H | 21.87±1.21 | 24.56±1.54 | 26.78±1.67 |

| 3d | C₂H₅ | H | 45.67±2.34 | 49.87±2.56 | 52.34±2.87 |

| 3e | H | C₂H₅ | 67.89±3.12 | 71.23±3.56 | 75.43±3.78 |

| 3f | CH₃ | CH₃ | 34.56±1.87 | 38.76±2.01 | 41.23±2.11 |

| 6a | H | H | >100 | >100 | >100 |

| 6b | H | CH₃ | >100 | >100 | >100 |

| 6c | CH₃ | H | >100 | >100 | >100 |

| 6d | C₂H₅ | H | >100 | >100 | >100 |

| 6e | H | C₂H₅ | >100 | >100 | >100 |

| 6f | CH₃ | CH₃ | >100 | >100 | >100 |

| Cisplatin | 19.87±1.02 | 22.45±1.12 | 25.65±1.34 | ||

| Doxorubicin | 1.23±0.06 | 1.54±0.08 | 1.87±0.09 |

Data derived from a study on the anticancer activities of quinoline-5-sulfonamides. mdpi.com Compounds 3a-f are 8-hydroxyquinoline-5-sulfonamide derivatives. Compounds 6a-f are their 8-methoxy counterparts.

Future Research Directions and Emerging Applications

Development of N-Methylquinoline-5-sulfonamide Derivatives as Advanced Fluorophores and Chemical Sensors

The inherent fluorescence of the quinoline (B57606) ring system makes this compound derivatives promising candidates for the development of advanced fluorophores and chemical sensors. The quinoline moiety is a unique fluorophore due to its relatively small molecular size and the presence of a nitrogen atom in the ring, which facilitates strong metal coordination. nih.gov This property is central to the design of sensors for detecting metal ions.

Derivatives of 8-aminoquinoline (B160924), such as the aryl sulfonamide 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), have been recognized as highly efficient fluorophores for zinc sensing in biological systems. nih.gov The binding of TSQ to Zn2+ in a 2:1 ratio leads to a significant increase in fluorescence intensity. nih.gov This principle is being extended to other quinoline-based derivatives. Research has shown that the development of aminoquinoline-based fluorophores for zinc sensing is an area of extensive exploration. nih.gov